Pyrrocaine - 2210-77-7

Pyrrocaine

Catalog Number: EVT-427051
CAS Number: 2210-77-7
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyrrocaine is an amino acid amide.
Overview

Pyrrocaine is a synthetic compound classified as an amide derivative of pyrrolidine, primarily known for its application as a local anesthetic. Its chemical structure is derived from 2,6-dimethylaniline and chloroacetyl chloride, which undergoes a series of reactions to form the final product. Pyrrocaine has garnered attention in pharmacology for its potential uses in pain management and other therapeutic applications.

Source and Classification

Pyrrocaine is categorized under local anesthetics, specifically within the class of amino amides. This classification is significant as it shares similar pharmacological properties with other local anesthetics like bupivacaine and mepivacaine. The compound is identified by its chemical formula C12H16N2OC_{12}H_{16}N_2O and has a CAS number of 2210-77-7, indicating its unique identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrrocaine involves several key steps:

  1. Amide Bond Formation: The initial step involves the reaction between 2,6-dimethylaniline and chloroacetyl chloride to form an amide bond.
  2. Nucleophilic Displacement: Following the formation of the amide, pyrrolidine displaces the remaining halogen to yield pyrrocaine.

These steps can be summarized as follows:

  • Step 1:
    2 6 Dimethylaniline+Chloroacetyl chlorideIntermediate Amide\text{2 6 Dimethylaniline}+\text{Chloroacetyl chloride}\rightarrow \text{Intermediate Amide}
  • Step 2:
    Intermediate Amide+PyrrolidinePyrrocaine\text{Intermediate Amide}+\text{Pyrrolidine}\rightarrow \text{Pyrrocaine}

Industrial production adheres to similar methodologies but emphasizes stringent quality control to ensure high purity levels essential for pharmaceutical applications .

Molecular Structure Analysis

Structure and Data

Pyrrocaine's molecular structure can be described as follows:

  • Molecular Formula: C12H16N2OC_{12}H_{16}N_2O
  • Molecular Weight: Approximately 208.27 g/mol
  • Structural Features: The compound features a pyrrolidine ring attached to an aromatic amide structure, which contributes to its anesthetic properties.

The three-dimensional arrangement of atoms in pyrrocaine allows it to interact effectively with sodium channels in nerve cells, facilitating its role as a local anesthetic.

Chemical Reactions Analysis

Reactions and Technical Details

Pyrrocaine can undergo various chemical reactions:

  1. Oxidation: Pyrrocaine can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in hydroxylated derivatives.
  2. Reduction: Reduction reactions may modify functional groups within pyrrocaine, potentially altering its pharmacological effects. Common reducing agents include lithium aluminum hydride and sodium borohydride.
  3. Substitution Reactions: Pyrrocaine can participate in substitution reactions at both the amide and aromatic positions, leading to diverse derivatives depending on the nucleophiles used .

These reactions are crucial for developing new derivatives with enhanced therapeutic profiles.

Mechanism of Action

Process and Data

The mechanism through which pyrrocaine exerts its anesthetic effects involves blocking sodium channels in neuronal membranes. By inhibiting the influx of sodium ions during depolarization, pyrrocaine prevents the propagation of action potentials along nerves, thereby producing localized anesthesia.

  • Key Points:
    • Target: Voltage-gated sodium channels.
    • Effect: Inhibition of nerve signal transmission.

This mechanism is analogous to other local anesthetics but may differ slightly in potency and duration of action due to structural variations .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pyrrocaine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; limited solubility in water.
  • Melting Point: Approximately 98-100 °C.
  • pH Stability Range: Stable within a pH range conducive for pharmaceutical formulations.

These properties are essential for determining the formulation strategies used in clinical settings .

Applications

Scientific Uses

Pyrrocaine finds various applications primarily in the medical field:

  • Local Anesthetic: Utilized for minor surgical procedures due to its effective pain-blocking capabilities.
  • Research Tool: Employed in pharmacological studies to investigate nerve conduction mechanisms and develop new analgesics.

Its potential for further development into more effective formulations continues to be an area of active research within pharmaceutical sciences .

Introduction to Pyrrocaine

Historical Development of Local Anesthetics: Cocaine to Modern Amides

The evolution of local anesthetics spans over a century of pharmacological innovation, beginning with the isolation of cocaine from Erythroxylum coca leaves in 1855. This naturally occurring alkaloid enabled the first surgical procedures under local anesthesia when Carl Koller demonstrated its ocular anesthetic properties in 1884 [1] [9]. However, cocaine's significant drawbacks—including cardiotoxicity, central nervous system excitation, and high addiction potential—drove the search for synthetic alternatives [5]. The first breakthrough came in 1904 with Alfred Einhorn's synthesis of procaine, an amino ester anesthetic that dominated clinical practice for decades despite limitations like short duration and allergenic potential [5] [8].

The transformative next phase emerged during World War II with Swedish chemist Nils Löfgren's 1943 synthesis of lidocaine (Xylocaine®), the prototypical amino amide anesthetic. This watershed innovation established the amide class characterized by:

  • Enhanced metabolic stability via hepatic degradation rather than plasma hydrolysis
  • Reduced allergenic potential
  • Superior lipid solubility facilitating nerve membrane penetration
  • Broader therapeutic indices [5] [7]

The subsequent decades witnessed strategic molecular modifications to the amide template, optimizing three critical pharmacological parameters:

  • Potency: Increased through aromatic ring lipophilicity enhancements
  • Duration: Extended via elevated protein binding affinity
  • Onset kinetics: Accelerated by lowering pKa toward physiological pH [7]

Table 1: Evolution of Local Anesthetic Chemical Classes

EraRepresentative AgentsCore StructureMetabolic PathwayClinical Limitations
Natural (1884)CocaineBenzoylmethylecgoninePlasma cholinesterasesCardiotoxicity, addiction potential
Synthetic Esters (1904-1930)Procaine, TetracaineAmino esterPlasma cholinesterasesShort duration, allergenicity
Modern Amides (1943-1970s)Lidocaine, Prilocaine, Pyrrocaine, BupivacaineAmino amideHepatic microsomal enzymesVariable cardiotoxicity profiles

Pyrrocaine’s Emergence: Chronology of Discovery and Early Applications

Pyrrocaine was synthesized during the 1960-1970s pharmaceutical exploration period that yielded numerous structurally refined amide anesthetics. This era focused extensively on:

  • Stereochemical optimization: Development of enantiomerically pure agents (e.g., ropivacaine, levobupivacaine) to improve safety profiles
  • Heterocyclic integration: Incorporation of rings like pyrrolidine to modulate physicochemical behavior
  • Duration extension: Molecular engineering for prolonged protein binding [1] [5]

Documented in pharmacological literature as a structural analog of mepivacaine, pyrrocaine emerged specifically from systematic modification of the amine terminus. Researchers replaced the conventional piperidine ring with a pyrrolidine moiety (C₄H₈NH), fundamentally altering its three-dimensional interaction with voltage-gated sodium channels [4]. Early experimental studies demonstrated pyrrocaine's intermediate duration profile—longer acting than lidocaine but shorter than bupivacaine—making it suitable for outpatient procedures requiring 2-4 hours of soft tissue anesthesia [5].

Table 2: Chronology of Key Amide Anesthetic Development

DecadeAnestheticInnovative FeaturePrimary Clinical Application
1940sLidocaineFirst amino amideInfiltration, nerve block
1950sMepivacainePiperidine ringDental anesthesia
1960sPrilocaineSecondary amineIntravenous regional anesthesia
1960sPyrrocainePyrrolidine terminusIntermediate-duration nerve block
1960sBupivacaineButylpiperidine groupLong-duration surgical anesthesia
1970sEtidocaineEthyl-thio substitutionEpidural anesthesia

Though not achieving the widespread adoption of bupivacaine or ropivacaine, pyrrocaine represented an important structural proof-of-concept demonstrating how heterocyclic termini could influence anesthetic pharmacokinetics without compromising metabolic stability [1].

Classification Within the Amide Local Anesthetic Family

Pyrrocaine belongs unequivocally to the amino amide class, distinguished from amino esters by the presence of an amide (–NH–CO–) linkage within its core structure. This bond confers resistance to hydrolysis by plasma esterases, necessitating hepatic CYP450-mediated metabolism via amidases [3] [7]. Its molecular architecture comprises three universal local anesthetic domains:

  • Lipophilic aromatic ring: Facilitates membrane penetration
  • Intermediate amide bond: Determines metabolic stability
  • Hydrophilic amine terminus: Enables sodium channel interaction [7] [8]

Pyrrocaine's distinctive feature resides in its pyrrolidine-based tertiary amine (N-alkylated azolidine), contrasting with lidocaine's diethylamine group or bupivacaine's piperidine ring. The pyrrolidine moiety confers:

  • Stereochemical constraint: Due to puckered ring conformation
  • Reduced basicity: pKa ~7.9 (vs. bupivacaine pKa 8.1)
  • Enhanced protein binding: Via hydrophobic surface area [4] [8]

Table 3: Structural Classification of Pyrrocaine Among Amide Anesthetics

AnestheticAromatic RingAmide LinkageTerminal AmineLipid Solubility (Log P)Protein Binding (%)
LidocaineXylene-NHCO-Diethylamine2.4464-70
PrilocaineToluene-NHCO-Propylamine1.4355
MepivacaineXylene-NHCO-Piperidine1.9575-80
PyrrocaineXylene-NHCO-Pyrrolidine~2.1*~80*
BupivacainePiperidine-linked-NHCO-Butylpiperidine3.4195
RopivacainePiperidine-linked-NHCO-Propylpyrrolidine2.9094

*Estimated based on structural analogs

The pyrrolidine heterocycle significantly enhances three-dimensional molecular coverage compared to linear amines. Its non-planar "pseudorotation" enables dynamic conformational adaptation within sodium channel vestibules, potentially improving binding kinetics. Additionally, pyrrolidine's nitrogen lone-pair geometry optimizes cation-π interactions with channel residues, contributing to pyrrocaine's moderate duration despite lower lipid solubility than bupivacaine [4]. This stereoelectronic profile establishes pyrrocaine as a pivotal transitional structure between first-generation amides and later chiral agents like ropivacaine [1] [5].

Properties

CAS Number

2210-77-7

Product Name

Pyrrocaine

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17)

InChI Key

OYCGKECKIVYHTN-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

pyrrocaine
pyrrocaine monohydrochloride

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.